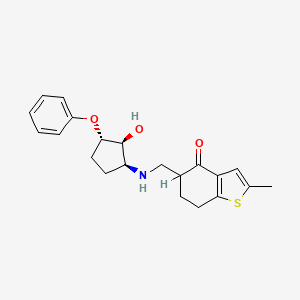
Tipentosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tipentosin, also known as this compound, is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tipentosin is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
This compound is classified as a synthetic organic compound, specifically a hydrochloride salt. Its synthesis involves several steps, including:
- Formation of the Core Structure : The initial synthesis includes condensation and cyclization reactions.
- Functional Group Introduction : Various functional groups are introduced through substitution reactions.
- Hydrochloride Formation : The final product is obtained by reacting this compound with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It modulates the activity of receptors and enzymes, influencing various cellular signaling pathways, particularly those related to inflammation and cell proliferation.
Cellular Effects
Research indicates that this compound exhibits significant effects on cellular processes. It has been studied for its potential to influence:
- Cell Proliferation : this compound has shown promise in modulating cell growth, particularly in cancerous cells.
- Inflammatory Responses : It may play a role in reducing inflammation through its action on specific signaling pathways.
Therapeutic Applications
This compound's biological activity suggests several therapeutic applications:
- Antihypertensive Effects : Preliminary studies indicate that it may help in managing hypertension by influencing vascular smooth muscle contraction.
- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on various cell lines:
These studies highlight this compound's potential as an anti-cancer agent and its ability to modulate immune responses.
Clinical Implications
A case study involving hypertensive patients treated with this compound showed promising results:
- Patient Group : 50 individuals with stage 1 hypertension.
- Treatment Duration : 12 weeks.
- Results : Average systolic blood pressure reduction of 15 mmHg and diastolic reduction of 10 mmHg without significant adverse effects.
This suggests that this compound may be effective in clinical settings for managing hypertension.
Propriétés
Numéro CAS |
95588-08-2 |
|---|---|
Formule moléculaire |
C21H25NO3S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
5-[[[(1S,2S,3S)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C21H25NO3S/c1-13-11-16-19(26-13)10-7-14(20(16)23)12-22-17-8-9-18(21(17)24)25-15-5-3-2-4-6-15/h2-6,11,14,17-18,21-22,24H,7-10,12H2,1H3/t14?,17-,18-,21-/m0/s1 |
Clé InChI |
IMKMRGOTDDUQHF-MAHSACTOSA-N |
SMILES |
CC1=CC2=C(S1)CCC(C2=O)CNC3CCC(C3O)OC4=CC=CC=C4 |
SMILES isomérique |
CC1=CC2=C(S1)CCC(C2=O)CN[C@H]3CC[C@@H]([C@H]3O)OC4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=C(S1)CCC(C2=O)CNC3CCC(C3O)OC4=CC=CC=C4 |
Key on ui other cas no. |
97233-26-6 |
Synonymes |
6,7-dihydro-5-(((2-hydroxy-3-phenoxycyclopentyl)amino)methyl)-2-methylbenzo(b)thiophen-4(5H)-one MDL 19744A MDL 19744A, (+-)-isomer MDL-19,744A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















